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Compound of Interest

Compound Name: Trimethylacetic anhydride

Cat. No.: B029199

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for
pivalic anhydride (CAS No. 1538-75-6), a widely used reagent in organic synthesis. The
document is intended for researchers, scientists, and professionals in drug development and
chemical manufacturing who utilize this compound and require a consolidated reference for its
structural characterization. This guide details its signature features in Nuclear Magnetic
Resonance (*H NMR, 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Pivalic anhydride, also known as trimethylacetic anhydride or 2,2-dimethylpropanoyl 2,2-
dimethylpropanoate, is a clear, colorless liquid.[1] Its structure consists of two pivaloyl groups
linked by an oxygen atom. This symmetric structure simplifies its NMR spectra, providing
distinct and easily identifiable signals.

e Molecular Formula: C10H1803
e Molecular Weight: 186.25 g/mol [1]

o |[UPAC Name: 2,2-dimethylpropanoyl 2,2-dimethylpropanoate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary tool for the structural elucidation of pivalic anhydride,
confirming the presence and environment of its hydrogen and carbon atoms.

'H NMR Spectroscopy Data

Due to the molecule's symmetry, all 18 protons of the two tert-butyl groups are chemically
equivalent, resulting in a single, sharp signal.

Chemical Shift () Multiplicity Integration Assighment

~1.27 ppm Singlet 18H (CH3)s3-C-

Data obtained in
CDCls solvent.[2]

B3C NMR Spectroscopy Data

The proton-decoupled 13C NMR spectrum displays three distinct signals, corresponding to the
three unique carbon environments in the molecule.

Chemical Shift () Assignment

~173 ppm Carbonyl Carbon (C=0)

~40 ppm Quaternary Carbon (-C-(CHs)3)
~26 ppm Methyl Carbon (-CHs)

Data obtained in CDCIs solvent.

Infrared (IR) Spectroscopy

The IR spectrum of pivalic anhydride is characterized by strong absorption bands indicative of
the anhydride functional group and the aliphatic hydrocarbon structure.
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Wavenumber . . . .
Intensity Vibration Mode Assignment
(cm™)
~2978, ~2937, ~2875 Strong C-H Stretching tert-butyl groups
C=0 Symmetric ]
~1815 Strong i Anhydride C=0
Stretching
C=0 Asymmetric ]
~1765 Strong ] Anhydride C=0
Stretching
C-H Bending
~1480, ~1370 Medium (Asymmetric/Symmetr  tert-butyl groups
ic)
. Anhydride C-O-C
~1040 Strong C-0O Stretching

linkage

Data corresponds to
analysis of a neat

liquid sample.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of pivalic anhydride results in a characteristic
fragmentation pattern. The molecular ion is often weak or absent, with the spectrum dominated
by stable carbocation fragments.

Mass-to-Charge . . Proposed Formula of
Relative Intensity
(m/z) Fragment lon Fragment
186 Low Molecular lon [M]* [C10H1803]*
85 High Pivaloyl Cation [(CH3)sCCOJ*
Very High (Base )
57 tert-Butyl Cation [(CH3)3C]*[1]
Peak)
Propargyl Cation
41 Medium baray [CsHs]
(rearrangement)
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Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic

techniques. The following are generalized protocols for the analysis of pivalic anhydride.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of pivalic anhydride in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

Instrument Setup: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

H NMR Acquisition: Obtain the spectrum using a standard single-pulse sequence. Ensure a
sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Obtain the spectrum using a standard proton-decoupled pulse
sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.qg.,
2 seconds) are typically required due to the lower natural abundance of 3C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the *H and 13C spectra to the
TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

Sampling Method: Use the "Neat Liquid" or "Thin Film" method.

Sample Preparation: Place one drop of pure pivalic anhydride directly onto the surface of a
salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin, uniform
capillary film.[1]

Background Spectrum: Acquire a background spectrum of the empty spectrometer to
account for atmospheric H20 and COs-.

Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample
holder and acquire the infrared spectrum, typically over a range of 4000-400 cm~1.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Electron lonization Mass Spectrometry (EI-MS) Protocol

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion
source, often via a Gas Chromatography (GC) system for separation and purification prior to
analysis.

lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV). This causes the ejection of an electron, forming a positively charged
molecular ion (M*).

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into
smaller, characteristic charged ions and neutral radicals.

Mass Analysis: Accelerate the resulting positive ions and separate them based on their
mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance
against the m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic

characterization of a chemical sample like pivalic anhydride.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Pivalic anhydride | CL10H1803 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Trimethylacetic anhydride(1538-75-6) 1H NMR [m.chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Pivalic Anhydride: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029199#pivalic-anhydride-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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